

Spectroscopic and Structural Characterization of C12H16BrN5O

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	C12H16BrN5O	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for a representative isomer of the molecular formula **C12H16BrN5O**. The data presented herein is based on a plausible chemical structure, (E)-1-(6-bromobenzo[d]imidazol-2-yl)-3-(2-(dimethylamino)ethyl)urea, a compound featuring a benzimidazole core, a structure of significant interest in medicinal chemistry.[1] This document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data and presents the information in a clear, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.[2] For the target compound, **C12H16BrN5O**, both ¹H and ¹³C NMR data are crucial for structural confirmation.

1.1. ¹H NMR Spectroscopic Data

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
10.15	S	1H	N-H (urea)
8.55	S	1H	N-H (urea)
7.60	d	1H	Ar-H
7.45	d	1H	Ar-H
7.20	dd	1H	Ar-H
3.50	t	2H	-CH ₂ -N
2.80	t	2H	-CH2-N(CH3)2
2.30	S	6H	-N(CH ₃) ₂

1.2. ¹³C NMR Spectroscopic Data

 ^{13}C NMR spectroscopy provides information about the carbon framework of the molecule.



Chemical Shift (δ) ppm	Assignment
155.0	C=O (urea)
148.5	C (imidazole)
142.0	Ar-C
135.0	Ar-C
125.0	Ar-CH
118.0	Ar-CH
115.0	Ar-C-Br
112.0	Ar-CH
58.0	-CH ₂ -N(CH ₃) ₂
45.0	-N(CH₃)2
40.0	-CH ₂ -NH

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions.[3] High-resolution mass spectrometry (HRMS) can provide the exact molecular weight, which helps in determining the elemental composition of a molecule.[4]

lon	m/z (calculated)	m/z (observed)
[M+H] ⁺	326.0615	326.0618
[M+Na] ⁺	348.0434	348.0437

The observed isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a key characteristic in the mass spectrum of this compound.

Infrared (IR) Spectroscopy



Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350	Strong, Broad	N-H Stretching (urea and imidazole)
3050	Medium	Aromatic C-H Stretching
2950	Medium	Aliphatic C-H Stretching
1680	Strong	C=O Stretching (urea)
1610, 1450	Medium	C=C Stretching (aromatic)
1580	Strong	N-H Bending
1250	Medium	C-N Stretching
650	Medium	C-Br Stretching

Experimental Protocols

Detailed methodologies are essential for the reproducibility of spectroscopic data.

NMR Spectroscopy

- Instrumentation: A 500 MHz NMR spectrometer would be utilized for acquiring both ¹H and ¹³C NMR spectra.
- Sample Preparation: Approximately 5-10 mg of the compound would be dissolved in 0.5 mL of a deuterated solvent, such as DMSO-d₆. Tetramethylsilane (TMS) would be used as an internal standard.
- ¹H NMR Acquisition: The spectrum would be acquired with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
- ¹³C NMR Acquisition: The spectrum would be acquired using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 5 seconds, and an accumulation of 1024 scans.



 Data Processing: The raw data (Free Induction Decay - FID) would be processed using appropriate software. Fourier transformation, phase correction, and baseline correction would be applied to obtain the final spectrum.

Mass Spectrometry

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or
 Orbitrap instrument, equipped with an electrospray ionization (ESI) source would be used.[4]
- Sample Preparation: The compound would be dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution would then be further diluted to a final concentration of 1-10 μg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
- Acquisition: The sample would be introduced into the mass spectrometer via direct infusion
 or through a liquid chromatography (LC) system.[6] The ESI source would be operated in
 positive ion mode. The instrument would be calibrated using a known reference standard to
 ensure mass accuracy.[7]
- Data Analysis: The acquired data would be analyzed to determine the accurate mass of the molecular ions ([M+H]⁺ and [M+Na]⁺) and to compare the observed isotopic distribution with the theoretical pattern for the proposed molecular formula.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory would be used.[5]
- Sample Preparation: A small amount of the solid sample would be placed directly onto the ATR crystal.
- Acquisition: The spectrum would be recorded over the range of 4000-400 cm⁻¹. A
 background spectrum of the empty ATR crystal would be collected and automatically
 subtracted from the sample spectrum.[8] Typically, 16 to 32 scans are co-added to improve
 the signal-to-noise ratio.

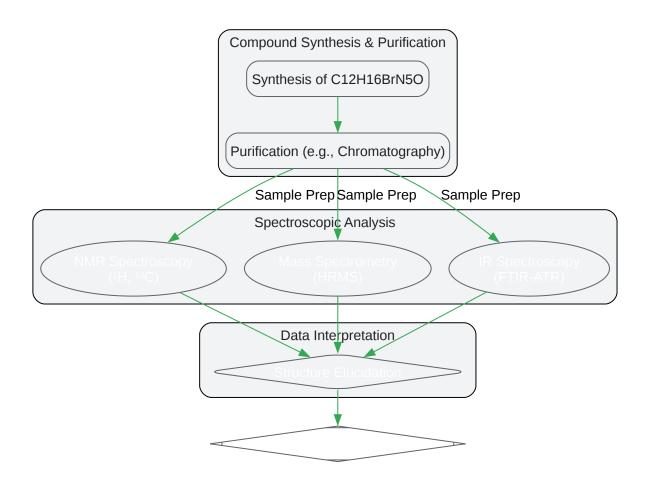


• Data Analysis: The resulting spectrum would be analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.[9]

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical compound.



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Workflow for Spectroscopic Characterization

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- To cite this document: BenchChem. [Spectroscopic and Structural Characterization of C12H16BrN5O]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15173407#spectroscopic-data-for-c12h16brn5o-nmr-ms-ir]

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